molecular formula C27H19FN2O5 B12197009 (4E)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12197009
M. Wt: 470.4 g/mol
InChI Key: PNTSBNDVORFSDF-WJTDDFOZSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a combination of fluorobenzoyl, hydroxy, oxazolyl, phenoxyphenyl, and pyrrolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzoyl chloride, 5-methyl-1,2-oxazole, and 3-phenoxybenzaldehyde. These intermediates are then subjected to various reactions including condensation, cyclization, and reduction to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one include other pyrrolone derivatives, oxazole-containing compounds, and fluorobenzoyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H19FN2O5

Molecular Weight

470.4 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H19FN2O5/c1-16-14-22(29-35-16)30-24(18-6-5-9-21(15-18)34-20-7-3-2-4-8-20)23(26(32)27(30)33)25(31)17-10-12-19(28)13-11-17/h2-15,24,31H,1H3/b25-23+

InChI Key

PNTSBNDVORFSDF-WJTDDFOZSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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